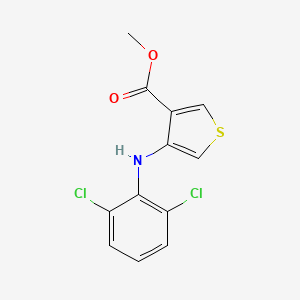

4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester

Description

Properties

IUPAC Name |

methyl 4-(2,6-dichloroanilino)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2S/c1-17-12(16)7-5-18-6-10(7)15-11-8(13)3-2-4-9(11)14/h2-6,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSGUHHGMRHQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Thiophene Core

The primary synthesis pathway begins with the cyclocondensation of 4-oxotetrahydro-3-thiophencarboxylic acid methyl ester (1) and 2,6-dichloroaniline (2). This reaction proceeds via nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the tetrahydrothiophene derivative, facilitated by acidic conditions. The intermediate enamine undergoes spontaneous dehydrogenation to yield 4-(2,6-dichloroanilino)-3-thiophenecarboxylic acid methyl ester (3).

Key Reaction Conditions

-

Solvent: Methanol or ethanol

-

Temperature: Reflux (64–65°C)

-

Catalyst: Hydrochloric acid (2–3 equiv)

The stereochemical outcome of this step is influenced by the electronic effects of the 2,6-dichloro substituents on the aniline ring, which direct regioselective attack at the C4 position of the thiophene core.

Halogenation and Esterification Approaches

Chloromethyl Intermediate Synthesis

An alternative route involves the preparation of 3-chloromethyl-4-(2,6-dichloroanilino)thiophen (4) as a precursor. This intermediate is synthesized by treating 4-(2,6-dichloroanilino)-3-thiophenmethanol with thionyl chloride (SOCl₂) under anhydrous conditions. Subsequent nucleophilic substitution with sodium cyanide (NaCN) in dimethylformamide (DMF) affords the nitrile derivative (5), which is hydrolyzed to the carboxylic acid (6) using aqueous HCl.

Methyl Ester Formation

The carboxylic acid (6) is esterified with methanol in the presence of catalytic sulfuric acid, yielding the target methyl ester (3). This step achieves >90% conversion under reflux conditions for 6–8 hours.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance the rate of cyclocondensation but reduce regioselectivity. In contrast, alcoholic solvents (methanol, ethanol) improve product purity at the expense of reaction speed (Table 1).

Table 1. Solvent Impact on Cyclocondensation

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 64–65 | 85 | 98 |

| Ethanol | 78–80 | 78 | 95 |

| DMF | 100–110 | 65 | 87 |

Catalytic Systems

The use of Lewis acids (e.g., ZnCl₂) in dehydrogenation steps increases reaction efficiency by stabilizing the transition state. However, excessive acid loading promotes side reactions, such as over-chlorination.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis confirms a purity of >98% using a C18 column (Mobile phase: 70:30 acetonitrile/water; Flow rate: 1.0 mL/min).

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, particularly those involved in inflammatory pathways.

Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

Receptor Binding: It binds to receptors on the cell surface, modulating signal transduction pathways that regulate inflammation and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized into two groups: thiophene derivatives and phenylacetic acid derivatives (e.g., diclofenac). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester | 72888-20-1 | C₁₂H₉Cl₂NO₂S | Methyl ester, thiophene, 2,6-dichloroanilino | Thiophene ring with ester substitution |

| Diclofenac Sodium | 15307-79-6 | C₁₄H₁₀Cl₂NNaO₂ | Phenylacetic acid, 2,6-dichloroanilino | Benzene ring with acetic acid substitution |

| Eltenac (4-(2,6-Dichloroanilino)-3-thiopheneacetic acid) | 72895-88-6 | C₁₂H₉Cl₂NO₂S | Acetic acid, thiophene, 2,6-dichloroanilino | Thiophene ring with acetic acid substitution |

| 4-(2,6-Dichloroanilino)-3-thiophenemethanol | 72888-37-0 | C₁₁H₉Cl₂NOS | Methanol, thiophene, 2,6-dichloroanilino | Thiophene ring with hydroxymethyl group |

Key Observations :

Pharmacological and Metabolic Profiles

NSAID Activity and Selectivity

- Diclofenac : A well-established NSAID that inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Its sodium salt form enhances bioavailability .

- Eltenac : A veterinary NSAID with a thiophene-acetic acid structure. Its activity is comparable to diclofenac but with species-specific efficacy .

- This may prolong systemic exposure or reduce gastrointestinal toxicity .

Biodegradation and Environmental Impact

- Diclofenac: Known to persist in aquatic environments, with hydroxylated metabolites (e.g., 4′-OH-DCF) detected in biodegradation studies .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | Target Compound | Diclofenac Sodium | Eltenac |

|---|---|---|---|

| Molecular Weight (g/mol) | 290.17 | 318.13 | 290.17 |

| LogP (Predicted) | ~3.1 (high lipophilicity) | ~1.5 (moderate polarity) | ~2.8 (moderate lipophilicity) |

| Solubility | Low in water | High in water (salt form) | Low in water |

| Stability | Ester hydrolysis-prone | Stable in acidic conditions | Acid-sensitive |

Research and Development Insights

- Synthetic Routes : The target compound is synthesized via esterification of its carboxylic acid precursor (Eltenac), as evidenced by TRC standard availability .

Biological Activity

4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester (DCATCE) is a compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure, characterized by a dichloroaniline moiety and a thiophene carboxylate, suggests diverse interactions with biological systems. This article reviews the synthesis, characterization, and biological evaluations of DCATCE, highlighting its pharmacological potential.

- Molecular Formula : C12H9Cl2NO2S

- Molar Mass : 302.18 g/mol

- CAS Number : 72888-20-1

- Physical State : White crystalline solid with low solubility at room temperature .

Synthesis

DCATCE can be synthesized through various chemical reactions, including the reaction of 2,6-dichloroaniline with thiophene-3-carboxylic acid followed by esterification with methanol. The synthesis process involves careful control of reaction conditions to ensure high yield and purity.

Antimicrobial Activity

Research indicates that DCATCE exhibits significant antimicrobial properties against various bacterial strains. The compound has been tested against both gram-positive and gram-negative bacteria, showing a stronger efficacy towards gram-positive species.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus cereus | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that DCATCE could be a candidate for developing new antimicrobial agents, especially against resistant strains .

Anticancer Activity

DCATCE has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that it inhibits cell proliferation in several cancer types, including breast (MCF7), liver (HUH7), and colon (HCT116) cancer cells.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 | 25.4 |

| HUH7 | 18.7 |

| HCT116 | 22.5 |

The compound exhibits a notable IC50 value lower than that of some standard chemotherapeutics, indicating its potential as an effective anticancer agent .

The antimicrobial activity of DCATCE may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in cellular processes. For anticancer activity, it is hypothesized that DCATCE interferes with DNA synthesis or induces apoptosis in cancer cells through various signaling pathways.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Ahsan et al. reported the synthesis of several derivatives of thiophenecarboxylic acid esters, including DCATCE, which showed varying degrees of antibacterial activity against common pathogens. The study highlighted the importance of structural modifications in enhancing biological activity .

- Cytotoxicity Evaluation : In another investigation, compounds similar to DCATCE were screened against multiple cancer cell lines using the MTT assay. Results indicated that modifications in the thiophene ring significantly affected cytotoxicity profiles, suggesting a structure-activity relationship .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, thiocarbonyl-bis-thioglycolic acid reacts with 2-[2-(2,6-dichloroanilino)phenyl]acetohydrazide to form intermediates, followed by triethyl orthoformate-mediated cyclization to yield the target molecule. Ethanol is commonly used as the solvent, and reaction optimization (e.g., NaOH concentration) is critical for improving yield .

Q. How is the compound structurally characterized in academic research?

- Methodological Answer : Structural elucidation employs spectroscopic methods (NMR, IR) and crystallography. X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is widely applied for resolving crystal structures. Mass spectrometry (exact mass analysis, e.g., 346.054272 Da) confirms molecular identity, while HPLC validates purity .

Q. What analytical techniques are used to assess purity and stability?

- Methodological Answer : Reverse-phase HPLC with UV detection is standard for purity assessment. Stability studies under varying pH/temperature conditions track degradation products (e.g., decarboxylation to 2-(2,6-dichloroanilino)benzaldehyde or cyclization to indole derivatives). LC-MS or GC-MS identifies degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

- Methodological Answer : Kinetic and thermodynamic studies guide optimization. For example, adjusting NaOH concentration in ethanol (e.g., 0.1–0.5 M) minimizes byproducts like 5-ethoxymethylene intermediates. Temperature-controlled reflux (60–80°C) and inert atmospheres reduce oxidation. Reaction progress is monitored via TLC or in situ FTIR .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer : Multi-technique cross-validation is essential. Conflicting NMR signals (e.g., overlapping aromatic protons) are resolved using 2D-COSY or NOESY. Crystallographic data (via SHELX) provides definitive bond geometries. Computational modeling (DFT) supplements experimental data to confirm tautomeric forms or stereochemistry .

Q. How are degradation pathways studied under controlled experimental conditions?

- Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH) identifies primary degradation products. Forced degradation (acid/base hydrolysis, photolysis) isolates intermediates, characterized via HRMS and NMR. Quantum mechanical calculations predict reaction energetics, while Arrhenius plots model shelf-life .

Q. What advanced methods are used to study the compound’s interactions in biological systems?

- Methodological Answer : Metabolite profiling uses in vitro microsomal assays (e.g., liver S9 fractions) with LC-HRMS to detect phase I/II metabolites. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins. Isotope-labeled analogs (e.g., deuterated methyl esters) track metabolic fate in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.